molecular formula C9H9N3O3 B8224253 2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B8224253
M. Wt: 207.19 g/mol
InChI Key: VMZHBKMIEIUSHF-UHFFFAOYSA-N
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Description

2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid (CAS 2172017-91-1) is a high-purity benzimidazole derivative supplied for research and development purposes. This compound serves as a valuable chemical building block in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents . The benzimidazole core is a privileged scaffold in drug discovery due to its structural resemblance to naturally occurring purine nucleotides, allowing it to interact effectively with various biological polymers and enzymes . Its primary research value lies in the development of targeted therapies, including anticancer and antiviral agents . The specific substitutions on the core structure—the amino, methoxy, and carboxylic acid functional groups—make it a versatile intermediate for further functionalization, supporting its use in combinatorial chemistry and the design of targeted molecular inhibitors, such as kinase inhibitors . The broader class of benzimidazole derivatives has demonstrated a range of anticancer mechanisms, including acting as topoisomerase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and epigenetic modulators . This compound is intended for research applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, or for human use. Proper safety procedures should be followed during handling.

Properties

IUPAC Name

2-amino-7-methoxy-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-6-3-4(8(13)14)2-5-7(6)12-9(10)11-5/h2-3H,1H3,(H,13,14)(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZHBKMIEIUSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Functionalized 1,2-Diaminobenzenes

The benzimidazole scaffold is classically synthesized via cyclocondensation of 1,2-diaminobenzenes with carbonyl sources. For the target compound, the precursor 4-methoxy-5-carboxybenzene-1,2-diamine must first be prepared. This diamine is synthesized through nitration and reduction of a methoxy-substituted benzoic acid derivative, followed by selective protection and deprotection steps .

Procedure :

  • Nitration : 4-Methoxybenzoic acid is nitrated at position 5 using fuming nitric acid in sulfuric acid, yielding 4-methoxy-5-nitrobenzoic acid.

  • Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C) or using SnCl₂ in HCl, producing 4-methoxy-5-aminobenzoic acid.

  • Diamine Formation : The carboxylic acid is converted to a methyl ester (CH₃OH/H₂SO₄), followed by nitration at position 2. Subsequent reduction of the nitro group yields 4-methoxy-5-(methoxycarbonyl)benzene-1,2-diamine.

  • Cyclization : The diamine reacts with formic acid at reflux, forming the benzimidazole core. The ester is hydrolyzed to the carboxylic acid using NaOH, yielding 7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid .

Challenges :

  • Regioselective nitration and reduction are critical to avoid positional isomers.

  • The free carboxylic acid group may require protection during cyclization to prevent side reactions.

Coupling of Isothiocyanates with Substituted Diamines

This method, adapted from PqsR antagonist synthesis , leverages thiourea intermediates for benzimidazole formation.

Procedure :

  • Isothiocyanate Synthesis : Epoxide 9 (from source ) reacts with sodium azide to form an azido intermediate, which is reduced to an amine and converted to isothiocyanate 15a using di(1H-imidazol-1-yl)methanethione.

  • Diamine Preparation : 4-Methoxy-5-(methoxycarbonyl)benzene-1,2-diamine (17a ) is synthesized as in Method 1.

  • Coupling and Cyclization : Diamine 17a reacts with isothiocyanate 15a in ethanol under microwave irradiation (180°C), forming a thiourea intermediate. Intramolecular cyclization using N,N′-diisopropylcarbodiimide (DIC) yields the benzimidazole core.

  • Amination : The 2-position is functionalized via hydrolysis of a carbamate group (e.g., methylbenzimidazol-2-yl carbamate) under basic conditions (NaOH/H₂O), producing the 2-amino derivative .

Key Data :

StepReagents/ConditionsYield (%)
Isothiocyanate synthesisNaN₃, TBDMS-Cl, DIC72
CyclizationDIC, ethanol, 180°C (microwave)65
AminationNaOH (2M), reflux, 2 h85

Hydrolysis of Carbamate Derivatives

Inspired by the synthesis of 2-aminobenzimidazoles , this route focuses on post-cyclization functionalization.

Procedure :

  • Carbamate Formation : 7-Methoxy-1H-benzo[d]imidazole-5-carboxylic acid reacts with methyl chloroformate in THF, forming the 2-carbamate derivative.

  • Hydrolysis : The carbamate is hydrolyzed using aqueous NaOH (50°C, 4 h), yielding the 2-amino group.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide on the carbamate carbonyl, releasing CO₂ and generating the free amine .

Optimization :

  • Excess methyl chloroformate improves carbamate yield (up to 90%).

  • Hydrolysis at higher temperatures (>60°C) risks decarboxylation of the carboxylic acid.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
CyclocondensationStraightforward, fewer stepsLow regioselectivity in nitration45
Isothiocyanate CouplingHigh functional group toleranceRequires specialized reagents (DIC)58
Carbamate HydrolysisMild conditions, scalableCarbamate synthesis requires anhydrous conditions72

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related benzimidazole-5-carboxylic acid derivatives (Table 1). Key differences include substituent positions and electronic effects:

Compound Substituents Key Properties Biological Activity Reference
2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid 2-NH₂, 7-OCH₃, 5-COOH High thermal stability (predicted), polar solubility Potential anticancer, enzyme inhibition
2-Phenyl-1H-benzo[d]imidazole-5-carboxylic acid 2-Ph, 5-COOH Melting point >300°C; used in α-glucosidase inhibitors Antidiabetic (IC₅₀ = 1.2 µM)
2-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 2-(5-F-OH-Ph), 5-COOCH₃ Antiproliferative activity (IC₅₀ = 8.3 µM vs. MCF-7) Anticancer (breast cancer)
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-COOH 2-(Br, OH, OCH₃-Ph), 1-CH₃, 5-COOH IR: ν(C=O) = 1701 cm⁻¹; ν(OH) = 3394 cm⁻¹ Not reported
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid 2-NH₂, 5-COOH Structural analog with reduced lipophilicity (vs. 7-OCH₃) Intermediate in drug design

Table 1. Structural and functional comparisons of benzimidazole-5-carboxylic acid derivatives.

Physicochemical Properties

  • Thermal Stability : Derivatives with hydroxyl or carboxylic acid groups (e.g., 7d–h in ) exhibit melting points >300°C due to intermolecular H-bonding . The 7-methoxy group in the target compound may reduce melting points slightly by steric hindrance.
  • Solubility: The carboxylic acid group enhances aqueous solubility, while methoxy and amino groups modulate lipophilicity (logP ~1.5–2.0 predicted) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted benzimidazole precursors. For example, condensation of 4-methoxy-1,2-diaminobenzene with appropriate carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH) can yield the core structure . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieve yields >70%. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to enhance purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the methoxy group signal at ~δ 3.8–4.0 ppm (singlet, 3H) and aromatic protons (δ 6.8–8.0 ppm) to confirm substitution patterns .
  • IR Spectroscopy : A sharp peak at ~1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while N-H stretches (imidazole) appear at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~263.2 (calculated for C₁₀H₁₀N₃O₃⁺) . Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) to resolve ambiguities .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening assays indicate anticancer potential via inhibition of kinase enzymes (e.g., EGFR or VEGFR) at IC₅₀ values of 5–20 μM . Antimicrobial activity against Gram-positive bacteria (MIC ~25 µg/mL) has also been observed, likely due to imidazole-mediated membrane disruption . For initial testing, use MTT assays (cancer cells) and broth microdilution (microbes) with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., over-oxidation or dimerization)?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce reaction time, lowering dimerization risks .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like pyridine can suppress carboxylic acid side reactions .
  • In Situ Monitoring : Employ TLC or HPLC at 2-hour intervals to detect intermediates and adjust conditions dynamically .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent tautomerism. To standardize:

  • Use deuterated DMSO for NMR to replicate physiological conditions .
  • Compare with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
  • Cross-reference with X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR’s ATP-binding pocket). Focus on hydrogen bonding (carboxylic acid with Lys721) and hydrophobic contacts (methoxy group with Val702) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict bioactivity .

Q. What mechanistic studies are recommended to elucidate its anticancer activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure kinase activity via ADP-Glo™ Kinase Assay, comparing IC₅₀ values against known inhibitors .
  • Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) to assess caspase-3/7 activation in treated cancer cells .
  • Transcriptomic Profiling : RNA-seq can identify differentially expressed genes (e.g., Bcl-2 family) to map signaling pathways .

Q. How can its crystallographic structure be determined, and what challenges arise during refinement?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with ethanol/water (70:30) at 4°C. High-resolution data (≤1.0 Å) is achievable due to the compound’s rigidity .
  • Refinement Challenges : Address disorder in the methoxy group using SHELXL’s PART instruction. Apply restraints to carboxylic acid O-H distances to prevent overfitting .

Q. What non-pharmacological applications (e.g., materials science) are feasible for this compound?

  • Methodological Answer : Its carboxylic acid group enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺) in MOF synthesis. Test adsorption capacity (e.g., iodine uptake) via BET surface area analysis and isotherm modeling (Langmuir vs. Freundlich) .

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